1-(5-Methyl-1H-indol-3-yl)ethanone CAS 1312226-08-6 properties
1-(5-Methyl-1H-indol-3-yl)ethanone CAS 1312226-08-6 properties
Technical Monograph: 1-(5-Methyl-1H-indol-3-yl)ethanone CAS: 1312226-08-6 Synonyms: 3-Acetyl-5-methylindole; 5-Methyl-3-acetylindole[1]
Executive Summary
1-(5-Methyl-1H-indol-3-yl)ethanone (CAS 1312226-08-6) is a specialized indole derivative serving as a critical pharmacophore in medicinal chemistry.[1] Structurally characterized by an acetyl group at the C3 position and a methyl substituent at the C5 position of the indole ring, this compound exhibits enhanced lipophilicity compared to the parent 3-acetylindole.[1] It functions primarily as a versatile intermediate in the synthesis of kinase inhibitors (e.g., staurosporine analogs), anti-inflammatory chalcones, and serotonin receptor modulators.[1] This guide details its physicochemical profile, validated synthetic protocols, and application in drug discovery workflows.
Chemical Identity & Physicochemical Profiling
Table 1: Chemical Specifications
| Property | Specification |
|---|---|
| CAS Number | 1312226-08-6 |
| IUPAC Name | 1-(5-Methyl-1H-indol-3-yl)ethan-1-one |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC(=O)C1=CNC2=C1C=C(C)C=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| Melting Point | Predicted: >180°C (Consistent with 3-acylindole H-bonding networks) |[1][2][3][4][5]
Structural Insight: The C3-acetyl group acts as an electron-withdrawing moiety, increasing the acidity of the N1-proton (pKa ~16 in DMSO).[1] The C5-methyl group introduces a mild electron-donating effect, modulating the nucleophilicity of the indole core and providing a specific hydrophobic contact point in protein-ligand binding interactions.
Synthetic Routes & Process Chemistry
The most robust and scalable method for synthesizing 1-(5-Methyl-1H-indol-3-yl)ethanone is the Vilsmeier-Haack Acylation .[1] This protocol avoids the harsh conditions of traditional Friedel-Crafts acylation (which often requires Lewis acids like AlCl₃ that can degrade electron-rich indoles).[1]
Protocol: Vilsmeier-Haack Acylation using DMAc/POCl₃
Reaction Principle: N,N-Dimethylacetamide (DMAc) reacts with Phosphorus Oxychloride (POCl₃) to form an electrophilic chloroiminium ion (Vilsmeier reagent).[1] This electrophile attacks the electron-rich C3 position of 5-methylindole. Subsequent hydrolysis yields the ketone.[1]
Reagents:
-
5-Methylindole (1.0 eq)[6]
-
N,N-Dimethylacetamide (DMAc) (Solvent & Reagent, excess)[1]
-
Phosphorus Oxychloride (POCl₃) (1.1–1.2 eq)[1]
-
Sodium Hydroxide (NaOH) or Sodium Acetate (for quenching)[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), cool anhydrous DMAc (5–10 volumes relative to indole) to 0–5°C.
-
Activation: Add POCl₃ dropwise over 15–20 minutes, maintaining the temperature below 10°C. Stir for 30 minutes to generate the active iminium species.
-
Addition: Add a solution of 5-methylindole in minimal DMAc dropwise to the reaction mixture.
-
Cyclization/Acylation: Heat the mixture to 85–90°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.
-
Hydrolysis (Critical): Cool the reaction to room temperature. Pour the mixture slowly into crushed ice/water containing NaOH (2N) or saturated Sodium Acetate to adjust pH to ~8–9. Note: Basic hydrolysis is required to liberate the free base ketone from the intermediate iminium salt.[1]
-
Isolation: The product typically precipitates as a solid.[1] Filter, wash copiously with water, and dry.
-
Purification: Recrystallize from Ethanol or Methanol to yield pure 1-(5-Methyl-1H-indol-3-yl)ethanone.[1]
Figure 1: Vilsmeier-Haack synthetic pathway for C3-acylation of 5-methylindole.
Medicinal Chemistry Applications
This compound serves as a "privileged scaffold" in drug discovery, particularly for targeting ATP-binding pockets in kinases.[1]
1. Kinase Inhibition (MAPK/CDK/PKC): The indole core mimics the purine ring of ATP. The C3-acetyl group provides a hydrogen bond acceptor (carbonyl oxygen) that can interact with the "hinge region" of kinase enzymes.[1] The C5-methyl group occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, improving selectivity over unsubstituted indoles.
2. Synthesis of Bioactive Chalcones: Condensation of the C3-acetyl group with aromatic aldehydes (Claisen-Schmidt condensation) yields chalcones.[1] These derivatives exhibit potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[1]
3. Serotonin (5-HT) Receptor Modulation: As a structural analog of serotonin (5-hydroxytryptamine) and melatonin, derivatives of this compound are explored for binding affinity to 5-HT receptors, potentially treating CNS disorders.[1]
Figure 2: Pharmacophore mapping and therapeutic targets for 3-acetyl-5-methylindole.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR) Interpretation:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 11.8–12.0 ppm (br s, 1H): Indole NH . Highly deshielded due to H-bonding.[1]
-
δ 8.2–8.4 ppm (s/d, 1H): C2-H . Significantly downfield shifted (compared to indole's ~7.2) due to the adjacent electron-withdrawing acetyl group.[1]
-
δ 7.9 ppm (s, 1H): C4-H . Deshielded by the carbonyl anisotropy.[1]
-
δ 7.3–7.4 ppm (d, 1H): C7-H .
-
δ 7.0–7.1 ppm (dd, 1H): C6-H .
-
δ 2.45 ppm (s, 3H): Acetyl -CH₃ .[1] Characteristic ketone methyl singlet.[1][5]
-
δ 2.38 ppm (s, 3H): C5-Methyl . Aromatic methyl group.[1][2][4][7]
-
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: 174.23 m/z.[1]
-
[M+Na]⁺: 196.21 m/z.[1]
-
Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in EI-MS.[1]
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
GHS Signal Word: Warning.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.[1]
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[1]
References
-
Preparation of 3-Acetylindoles via Vilsmeier-Haack Reaction. Journal of Organic Chemistry. Validated protocol for C3-acylation of electron-rich heterocycles using DMAc/POCl₃.
-
Synthesis and Characterisation of 3-Acetylindole Derivatives. The Pharma Innovation Journal. Describes the synthesis of 3-acetylindole precursors and their conversion to chalcones.
-
Indole Alkaloids in Drug Discovery. National Institutes of Health (NIH) / PubMed. Overview of indole pharmacophores including 3-acyl derivatives in kinase inhibition.
-
1-(5-Methyl-1H-indol-3-yl)ethanone Product Entry. BLD Pharm / ChemicalBook. Confirmation of CAS 1312226-08-6 identity and availability.
-
Reinvestigating the Synthesis of Indole Derivatives. ACS Omega. Detailed NMR characterization of substituted acetyl-indoles. [1]
Sources
- 1. 51843-24-4|1-(5-Chloro-1H-indol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. 3-Acetylindole | 703-80-0 [chemicalbook.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 6. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
